molecular formula C22H16ClN3O2 B2989955 6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 478257-27-1

6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B2989955
CAS No.: 478257-27-1
M. Wt: 389.84
InChI Key: BMRAHZAPNVGROY-ZMOGYAJESA-N
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Description

6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyridine core. Key substituents include:

  • Position 2: A phenyl group, contributing to aromatic stacking interactions.
  • Position 6: A chloro substituent, which may enhance electron-withdrawing effects and influence reactivity .

This compound’s unique structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar heterocycles. Its synthesis likely involves copper-catalyzed cyclization or nitration strategies, as seen in related imidazopyridines .

Properties

IUPAC Name

[(E)-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-15-7-9-17(10-8-15)22(27)28-24-13-19-21(16-5-3-2-4-6-16)25-20-12-11-18(23)14-26(19)20/h2-14H,1H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRAHZAPNVGROY-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and other pharmacological applications.

Chemical Structure

The compound can be represented by the following structural formula:

C22H16ClN3O2\text{C}_{22}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer treatment. For instance, a study synthesized various derivatives and tested their efficacy against breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxic activity with an IC50 value of 90.97 μg/mL. The results indicated a dose-dependent decrease in cell viability, particularly at higher concentrations .

CompoundIC50 (μg/mL)Cell Line
C590.97MCF-7
D4Higher than C5MCF-7

Antibacterial Activity

Imidazo[1,2-a]pyridine compounds have also been investigated for their antibacterial properties. The presence of the 4-methylbenzoyl group enhances the compound's effectiveness against various bacterial strains. Studies indicate that derivatives with this moiety demonstrate improved inhibition against gram-positive and gram-negative bacteria .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The imino group may facilitate interactions with enzymes or receptors involved in cell proliferation and apoptosis pathways. Additionally, the chloro and phenyl groups contribute to the compound's lipophilicity, enhancing cellular uptake and bioavailability.

Case Studies

  • Breast Cancer Study : A series of synthesized pyrazole derivatives containing imidazo[1,2-a]pyridine were tested for anticancer activity. Among these, the compound C5 showed promising results with a significant reduction in MCF-7 cell viability at higher concentrations. The study concluded that compounds with lower IC50 values are more effective against cancer cells .
  • Antibacterial Efficacy : In another study focusing on antibacterial properties, derivatives of imidazo[1,2-a]pyridine were tested against various bacterial strains. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Key Observations:

  • Position 3 Modifications : The target compound’s oxime ester group distinguishes it from simpler analogues like 6-chloro-2-phenylimidazo[1,2-a]pyridine. This group may enhance metabolic stability compared to hydroxyl or carbonyl substituents .

Comparison with Analogues:

  • 6-Chloro-2-phenylimidazo[1,2-a]pyridine : Synthesized via cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone .
  • 3-Benzoyl Imidazo[1,2-b]pyridazines: Prepared via microwave-assisted coupling of bromoacetophenones with aminopyridazines .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

  • The oxime ester in the target compound likely improves solubility compared to non-polar analogues (e.g., 6-chloro-2-phenylimidazo[1,2-a]pyridine) but may reduce membrane permeability .
  • LogP Predictions : The 4-methylbenzoyl group increases hydrophobicity (higher LogP) relative to hydroxymethyl-substituted derivatives .

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